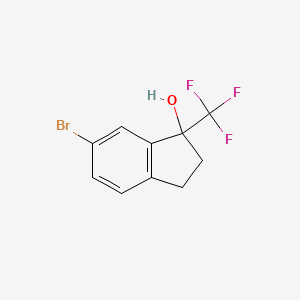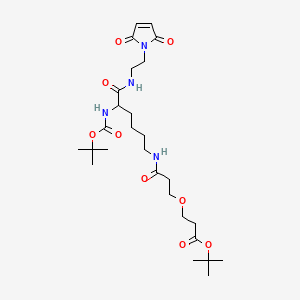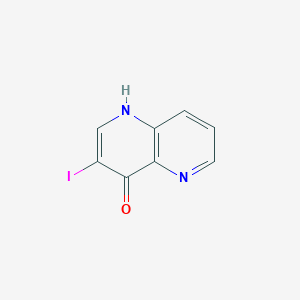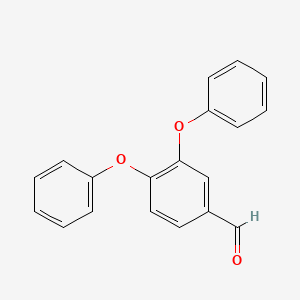
1,3-Diiodo-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diiodo-2-methyl-1-propene is an organic compound with the molecular formula C4H6I2 It is characterized by the presence of two iodine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diiodo-2-methyl-1-propene can be synthesized through the iodination of 2-methyl-1-propene. The reaction typically involves the use of iodine (I2) in the presence of a suitable catalyst or under specific reaction conditions to ensure the selective addition of iodine atoms to the propene backbone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diiodo-2-methyl-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido- or thiocyanato-substituted propene derivatives.
Addition Reactions: Products include halogenated propene derivatives.
Oxidation and Reduction Reactions: Products include alcohols, ketones, or alkanes depending on the reaction conditions.
Scientific Research Applications
1,3-Diiodo-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Diiodo-2-methyl-1-propene involves its interaction with molecular targets through its reactive iodine atoms and double bond. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-methyl-1-propene: Similar structure but with bromine atoms instead of iodine.
1,3-Dichloro-2-methyl-1-propene: Similar structure but with chlorine atoms instead of iodine.
2-Methyl-1-propene: The parent compound without halogen substitution.
Uniqueness
1,3-Diiodo-2-methyl-1-propene is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and research studies.
Properties
Molecular Formula |
C4H6I2 |
|---|---|
Molecular Weight |
307.90 g/mol |
IUPAC Name |
1,3-diiodo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(2-5)3-6/h2H,3H2,1H3 |
InChI Key |
CSHHJSVEMPBDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CI)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















